Foslevodopa

Description

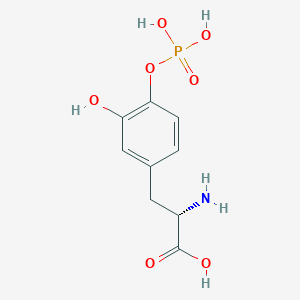

Structure

3D Structure

Properties

CAS No. |

101141-95-1 |

|---|---|

Molecular Formula |

C9H12NO7P |

Molecular Weight |

277.17 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1 |

InChI Key |

YNDMEEULGSTYJT-LURJTMIESA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)OP(=O)(O)O |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O |

Other CAS No. |

101141-95-1 |

Synonyms |

DOPA 4-phosphate DOPA 4-phosphate, (32)P-(L-Tyr)-isomer DOPA 4-phosphate, (L-Tyr)-isome |

Origin of Product |

United States |

Foundational & Exploratory

Foslevodopa: A Technical Deep Dive into its Prodrug Mechanism for Advanced Parkinson's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslevodopa, in combination with foscarbidopa, represents a significant advancement in dopamine replacement therapy for advanced Parkinson's disease. This novel formulation is a soluble prodrug combination of levodopa and carbidopa, designed for continuous subcutaneous infusion. This delivery method aims to overcome the motor fluctuations often associated with oral levodopa by providing stable and consistent plasma concentrations of levodopa. This technical guide delves into the core mechanism of action of this compound, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key pathways and processes.

Core Mechanism of Action: A Prodrug Approach

This compound is a phosphate ester prodrug of levodopa, and foscarbidopa is a phosphate ester prodrug of carbidopa.[1] The fundamental principle behind this prodrug strategy is to enhance the aqueous solubility of levodopa and carbidopa, making them suitable for a stable liquid formulation for subcutaneous infusion.[2][3]

The mechanism unfolds in a sequential process:

-

Subcutaneous Infusion: The this compound/foscarbidopa solution is administered continuously via a subcutaneous infusion pump.[4]

-

Enzymatic Conversion: Upon entering the subcutaneous tissue, the phosphate groups of both prodrugs are rapidly cleaved by endogenous alkaline phosphatases. This enzymatic action converts this compound into its active form, levodopa, and foscarbidopa into carbidopa.[5]

-

Systemic Absorption and Distribution: Levodopa and carbidopa are then absorbed into the systemic circulation.

-

Peripheral Inhibition: Carbidopa acts as a peripheral dopa decarboxylase inhibitor, preventing the premature conversion of levodopa to dopamine in the bloodstream.[2] This is crucial as dopamine itself cannot cross the blood-brain barrier. By inhibiting peripheral conversion, more levodopa is available to reach the central nervous system.

-

Blood-Brain Barrier Transport: Levodopa, being an amino acid, is actively transported across the blood-brain barrier.

-

Central Conversion to Dopamine: Within the brain, levodopa is converted to dopamine by the enzyme dopa decarboxylase (also known as aromatic L-amino acid decarboxylase).[2]

-

Dopaminergic Replenishment: The newly synthesized dopamine replenishes the depleted stores in the striatum of individuals with Parkinson's disease, thereby alleviating motor symptoms such as tremors, rigidity, and bradykinesia.[6]

dot

References

- 1. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 3. Comparability of this compound/Foscarbidopa Pharmacokinetics in Healthy Asian and White Participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound/Foscarbidopa Is Well Tolerated and Maintains Stable Levodopa and Carbidopa Exposure Following Subcutaneous Infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous determination of levodopa, carbidopa and their metabolites in human plasma and urine samples using LC-EC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Development of Foslevodopa: Animal Models and Core Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslevodopa, a phosphate ester prodrug of levodopa, represents a significant advancement in the management of advanced Parkinson's disease. Its formulation with foscarbidopa, a prodrug of carbidopa, allows for continuous subcutaneous infusion, aiming to provide stable plasma levodopa concentrations and mitigate the motor fluctuations associated with oral levodopa therapy. This in-depth technical guide delves into the core preclinical development of this compound, with a focus on the animal models utilized, key experimental protocols, and a comprehensive summary of the quantitative data that underpinned its progression to clinical trials.

Mechanism of Action and Signaling Pathway

This compound and foscarbidopa are pharmacologically inactive prodrugs designed for enhanced solubility and suitability for subcutaneous administration. Following infusion, they are rapidly converted to their active forms, levodopa and carbidopa, respectively, by endogenous alkaline phosphatases in the subcutaneous tissue and systemic circulation.

Carbidopa acts as a peripheral dopa decarboxylase (DDC) inhibitor, preventing the premature conversion of levodopa to dopamine outside of the central nervous system (CNS). This action minimizes peripheral side effects and increases the bioavailability of levodopa for transport across the blood-brain barrier.

Once in the brain, levodopa is converted to dopamine by DDC within dopaminergic neurons. This newly synthesized dopamine is then packaged into synaptic vesicles and released into the synaptic cleft, where it can stimulate dopamine receptors on postsynaptic neurons, thereby alleviating the motor symptoms of Parkinson's disease.

Preclinical Animal Models

The preclinical evaluation of this compound utilized well-established neurotoxin-induced animal models of Parkinson's disease that replicate the characteristic loss of dopaminergic neurons in the substantia nigra and the subsequent motor deficits.

The 6-Hydroxydopamine (6-OHDA) Rat Model

This is a widely used model that involves the unilateral injection of the neurotoxin 6-hydroxydopamine into the medial forebrain bundle (MFB) or the striatum of rats. 6-OHDA is selectively taken up by dopaminergic neurons, leading to their degeneration and a subsequent loss of dopamine in the striatum on the injected side. This unilateral lesion results in characteristic motor asymmetry, which can be quantified.

The 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Mouse Model

The MPTP model is another cornerstone of Parkinson's disease research. When administered to mice, MPTP is metabolized to its active toxic form, MPP+, which is selectively taken up by dopaminergic neurons and inhibits mitochondrial complex I, leading to cell death. This results in a bilateral loss of dopaminergic neurons in the substantia nigra and a reduction in striatal dopamine levels, mimicking the pathology of Parkinson's disease.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical findings. The following sections outline the core experimental protocols employed in the evaluation of this compound.

6-OHDA Rat Model: Lesioning and Behavioral Assessment

Objective: To induce a unilateral dopaminergic lesion and assess the rotational behavior as a measure of motor asymmetry.

Protocol:

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized with an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Stereotaxic Surgery: The rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of 6-OHDA.

-

6-OHDA Injection: A solution of 6-OHDA (typically 8-16 µg in 2-4 µL of saline with 0.02% ascorbic acid to prevent oxidation) is slowly infused into the medial forebrain bundle using a microsyringe.

-

Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative care, including analgesics and softened food.

-

Behavioral Testing (Apomorphine-Induced Rotations):

-

Approximately 2-3 weeks post-lesioning, rats are challenged with a subcutaneous injection of apomorphine (a dopamine agonist, typically 0.5 mg/kg).

-

The animals are placed in a circular arena, and the number of full contralateral (away from the lesioned side) rotations is recorded for a set period (e.g., 30-60 minutes). A significant number of contralateral rotations (typically >7 rotations per minute) confirms a successful lesion.

-

MPTP Mouse Model: Induction and Motor Function Assessment

Objective: To induce dopaminergic neurodegeneration and evaluate motor coordination and activity.

Protocol:

-

Animal Preparation: Adult male C57BL/6 mice are commonly used due to their sensitivity to MPTP.

-

MPTP Administration: MPTP is typically administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP-HCl dissolved in saline, given at 2-hour intervals on a single day.

-

Post-injection Monitoring: Animals are closely monitored for any adverse effects.

-

Behavioral Testing:

-

Rotarod Test: This test assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. Testing is typically performed before and at various time points after MPTP administration.

-

Open Field Test: This test measures general locomotor activity and exploratory behavior. Mice are placed in an open arena, and parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery are recorded.

-

Quantitative Data Summary

The preclinical development of this compound involved extensive pharmacokinetic and toxicology studies across multiple species to establish its safety profile and to inform human dose projections.

Pharmacokinetic Parameters

Pharmacokinetic studies were conducted in rats, Göttingen minipigs, dogs, and monkeys using intravenous (i.v.) bolus, subcutaneous (s.c.) bolus, and s.c. infusion administration routes.[1] Plasma samples were analyzed using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound and Foscarbidopa

| Species | Administration Route | Analyte | Tmax (hours) | Bioavailability (%) | Reference |

| Rat | SC Bolus (4:1 ratio) | This compound | 0.25 | - | [2] |

| Foscarbidopa | 0.25 | - | [2] | ||

| Levodopa | - | 67 | [2] | ||

| Carbidopa | - | >90 | [2] | ||

| Dog | SC Bolus (4:1 ratio) | This compound | 0.25 | - | [2] |

| Foscarbidopa | 0.25 | - | [2] | ||

| Levodopa | - | ~100 | [2] | ||

| Carbidopa | - | >90 | [2] |

Note: "-" indicates data not explicitly provided in the cited source.

Preclinical studies demonstrated that subcutaneous administration of this compound/foscarbidopa resulted in rapid absorption and conversion to levodopa and carbidopa.[2] The bioavailability of levodopa and carbidopa was high in both rats and dogs following subcutaneous bolus injection.[2]

Toxicology Studies

A comprehensive battery of toxicology studies was conducted to assess the safety of this compound. These studies are essential for identifying potential target organs for toxicity and determining a safe starting dose for clinical trials. The standard preclinical toxicology program includes:

-

Single-dose toxicity studies: To determine the maximum tolerated dose and acute toxic effects.

-

Repeated-dose toxicity studies: To evaluate the effects of longer-term exposure. These are conducted in at least two species (one rodent, one non-rodent).

-

Safety pharmacology studies: To assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Genotoxicity studies: A battery of in vitro and in vivo tests to assess the potential for mutagenicity and clastogenicity.

-

Reproductive and developmental toxicity studies: To evaluate the potential effects on fertility, embryonic-fetal development, and pre- and postnatal development.

While specific detailed results from all these studies are not publicly available, the progression of this compound to extensive clinical trials and its eventual approval indicates a favorable preclinical safety profile.

Conclusion

The preclinical development of this compound was built upon a foundation of well-established animal models of Parkinson's disease, rigorous experimental protocols, and comprehensive pharmacokinetic and toxicological evaluations. The use of the 6-OHDA rat and MPTP mouse models provided crucial insights into the potential efficacy of this novel prodrug formulation. The quantitative data generated from these preclinical studies were instrumental in establishing the proof-of-concept for continuous subcutaneous infusion and for guiding the design of subsequent clinical trials, ultimately leading to a new therapeutic option for patients with advanced Parkinson's disease.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Foslevodopa and Foscarbidopa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslevodopa and foscarbidopa are phosphate prodrugs of levodopa and carbidopa, respectively, developed to overcome the solubility limitations of their parent compounds.[1][2] This key innovation allows for the formulation of a subcutaneous infusion therapy for patients with advanced Parkinson's disease, aiming to provide more stable plasma concentrations of levodopa and reduce motor fluctuations.[3][4] this compound is the 4'-monophosphate ester of levodopa, and foscarbidopa is the 4'-monophosphate ester of carbidopa.[1] Upon administration, these prodrugs are rapidly converted to their active forms, levodopa and carbidopa, by endogenous phosphatases.[5] This guide provides a detailed overview of the synthesis and chemical properties of these compounds.

Chemical Properties

This compound and foscarbidopa were designed for high water solubility and stability at physiological pH, enabling their use in a continuous subcutaneous infusion system.[1][3] The key physicochemical properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid | [6] |

| Molecular Formula | C₉H₁₂NO₇P | [6] |

| Molecular Weight | 277.17 g/mol | [6] |

| CAS Number | 97321-87-4 | [6] |

| Solubility | High water solubility (>1 g/mL at pH 7.4) | [1][2] |

| Stability | Stable in solution for >1 year under oxygen-protected conditions | [1] |

| Melting Point | 215 °C (decomposes) | [7] |

Table 2: Physicochemical Properties of Foscarbidopa

| Property | Value | Source |

| IUPAC Name | (2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid | |

| Molecular Formula | C₁₀H₁₅N₂O₇P | |

| Molecular Weight | 306.21 g/mol | |

| CAS Number | 1907685-81-7 | |

| Solubility | High water solubility (>1 g/mL at pH 7.4) | [1][2] |

| Stability | Stable in solution for >1 year under oxygen-protected conditions | [1] |

| Physical Form | Stable trihydrate solid form identified | [1] |

Synthesis of this compound and Foscarbidopa

The syntheses of this compound and foscarbidopa have been developed to be scalable for pharmaceutical production. The strategies involve asymmetric synthesis to ensure the correct stereochemistry of the final products.

Synthesis of this compound

The synthesis of this compound employs a Horner-Wadsworth-Emmons olefination followed by an enantioselective hydrogenation as key steps. A detailed experimental protocol is outlined below, based on scalable reported syntheses.

Experimental Protocol: Synthesis of this compound

A multi-kilogram scale synthesis of this compound has been described that features an asymmetric hydrogenation to install the stereogenic center.[7] The synthesis of this compound employs a Horner–Wadsworth–Emmons olefination reaction followed by enantioselective hydrogenation of the double bond as key steps to introduce the α-amino acid moiety with the desired stereochemistry.[1]

-

Step 1: Horner-Wadsworth-Emmons Olefination: This initial step involves the reaction of a protected 3,4-dihydroxybenzaldehyde derivative with a phosphonate reagent to form an α,β-unsaturated ester. This reaction sets the stage for the introduction of the amino acid backbone.

-

Step 2: Enantioselective Hydrogenation: The double bond of the unsaturated ester is then hydrogenated using a chiral catalyst. This is a critical step that establishes the (S)-stereochemistry at the α-carbon of the amino acid.

-

Step 3: Phosphorylation: The hydroxyl group at the 4'-position of the aromatic ring is selectively phosphorylated. This is typically achieved using a phosphorylating agent with appropriate protecting groups.

-

Step 4: Deprotection: Finally, all protecting groups on the amino acid and phosphate moieties are removed to yield the final this compound product. The product is then purified to a high degree of enantiomeric excess (>99.6% ee).

Synthesis of Foscarbidopa

The synthesis of foscarbidopa features a Mizoroki-Heck reaction and an enantioselective hydrazination to create the quaternary chiral center. A lab-scale, six-step synthesis of foscarbidopa has been reported with a 25% overall yield from 2-(benzyloxy)-4-bromophenol.[7]

Experimental Protocol: Synthesis of Foscarbidopa

The key step in the synthesis of foscarbidopa is the asymmetric α-hydrazination of a racemic aldehyde catalyzed by an (R)-tetrazole using trifluoroacetic acid as an additive.[7]

-

Step 1: Mizoroki-Heck Reaction: The synthesis begins with a Mizoroki-Heck coupling of 2-(benzyloxy)-4-bromophenol with 2-methylprop-2-en-1-ol. This reaction forms a key intermediate aldehyde.

-

Step 2: Enantioselective α-Hydrazination: The racemic aldehyde intermediate undergoes an asymmetric α-hydrazination. This crucial step, catalyzed by an (R)-tetrazole, introduces the hydrazine moiety and establishes the quaternary chiral center with the desired (S)-configuration.[7] The resulting (S)-hydrazine can be crystallized directly from the crude reaction mixture in high enantiomeric excess (>99% ee).[7]

-

Step 3: Subsequent Transformations: The resulting intermediate undergoes a series of transformations including oxidation and phosphorylation of the 4'-hydroxyl group.

-

Step 4: Deprotection: The final step involves the removal of protecting groups to yield foscarbidopa, which is isolated as a stable trihydrate.[1][7]

Mechanism of Action and Signaling Pathway

This compound and foscarbidopa act as prodrugs that are converted in the body to levodopa and carbidopa. Levodopa is the metabolic precursor to dopamine, which is deficient in Parkinson's disease. Carbidopa is a peripheral DOPA decarboxylase inhibitor that prevents the premature conversion of levodopa to dopamine outside of the brain, thereby increasing the bioavailability of levodopa to the central nervous system and reducing peripheral side effects.

Caption: Mechanism of action of this compound and Foscarbidopa.

Experimental and Synthetic Workflow

The overall workflow for the development and synthesis of this compound and foscarbidopa involves several key stages, from the initial chemical synthesis to the final purification and characterization of the active pharmaceutical ingredients (APIs).

Caption: High-level workflow for the synthesis and characterization.

References

- 1. Scalable Asymmetric Syntheses of this compound and Foscarbidopa Drug Substances for the Treatment of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleg N Vassiliev | MD Anderson Cancer Center [faculty.mdanderson.org]

- 4. This compound | C9H12NO7P | CID 127766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Foscarbidopa - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

The Pharmacokinetics and Bioavailability of Subcutaneous Foslevodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslevodopa, in combination with foscarbidopa, represents a significant advancement in the management of advanced Parkinson's disease. This formulation consists of soluble prodrugs of levodopa and carbidopa, designed for continuous subcutaneous infusion. This delivery method aims to overcome the pharmacokinetic fluctuations associated with oral levodopa, which contribute to motor complications such as "off" periods and dyskinesia. By providing more stable plasma concentrations of levodopa, subcutaneous this compound/foscarbidopa infusion is intended to offer a more consistent therapeutic effect. This technical guide provides an in-depth overview of the pharmacokinetics and bioavailability of subcutaneous this compound, based on key clinical studies.

Mechanism of Action and Metabolic Pathway

This compound and foscarbidopa are phosphate esters of levodopa and carbidopa, respectively. Their increased water solubility allows for a concentrated formulation suitable for subcutaneous administration.[1] Upon infusion into the subcutaneous tissue, these prodrugs are rapidly and almost completely metabolized by endogenous alkaline phosphatases into their active forms: levodopa and carbidopa.[2][3]

Carbidopa inhibits the peripheral decarboxylation of levodopa, thereby increasing the amount of levodopa that can cross the blood-brain barrier. In the brain, levodopa is converted to dopamine, which alleviates the motor symptoms of Parkinson's disease.[4]

Metabolic conversion of this compound and foscarbidopa.

Experimental Protocols

The pharmacokinetic profile of subcutaneous this compound has been characterized in several clinical trials involving both healthy volunteers and patients with Parkinson's disease. A general workflow for these studies is outlined below.

General Study Design

Phase 1 studies have typically been single-center, open-label, randomized, crossover designs to assess dose-proportionality, bioavailability, and the effect of different infusion sites.[2] Phase 3 trials have been larger, multicenter, randomized, double-blind, active-controlled studies to evaluate efficacy and safety over longer periods.[4][5]

Participant Population

Studies have included healthy adult volunteers (typically aged 45-75 years) and patients with levodopa-responsive Parkinson's disease experiencing motor fluctuations.[2][6] Key inclusion criteria for patient studies often include a diagnosis of idiopathic Parkinson's disease and a minimum daily "off" time despite a stable regimen of oral anti-parkinsonian medications.[4][7]

Dosing and Administration

This compound/foscarbidopa is administered as a continuous subcutaneous infusion, typically over 24 hours, using an ambulatory infusion pump.[7] Doses are individualized and can be adjusted based on clinical response.[1] Some studies have also investigated the use of a loading bolus dose to achieve steady-state concentrations more rapidly.[8] Infusions have been administered at various sites, including the abdomen, arm, and thigh, to assess for any differences in absorption.[2][6]

Pharmacokinetic Sampling and Analysis

Serial blood samples are collected at predefined time points to determine the plasma concentrations of levodopa and carbidopa.[2][8] A validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method is commonly used for the quantitative analysis of levodopa and carbidopa in plasma.[9] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.[10]

A typical experimental workflow for a pharmacokinetic study.

Pharmacokinetic Data

Continuous subcutaneous infusion of this compound/foscarbidopa results in stable plasma concentrations of levodopa and carbidopa with minimal fluctuation.

Healthy Volunteers

In a study with healthy volunteers receiving a single 200 mg subcutaneous bolus dose of this compound/foscarbidopa, the prodrugs were rapidly absorbed and converted to levodopa and carbidopa.[8]

| Parameter | Levodopa | Carbidopa |

| Median Tmax (h) | 1.3 | 1.5 |

| Table 1: Pharmacokinetic parameters following a single subcutaneous bolus dose of this compound/foscarbidopa in healthy volunteers.[8] |

Another study in healthy volunteers demonstrated that with a loading dose, a steady state for levodopa could be achieved within 2 hours.[10] Without a loading dose, steady state was reached in approximately 12 to 16 hours.[10]

Patients with Parkinson's Disease

In a Phase 1 study involving patients with Parkinson's disease, continuous subcutaneous infusion of this compound/foscarbidopa over 72 hours led to stable levodopa and carbidopa exposures. The average steady-state levodopa exposure ranged from 747 to 4660 ng/mL across different infusion rate groups.[11] This delivery method demonstrated a significantly lower degree of fluctuation in levodopa concentrations compared to oral immediate-release levodopa/carbidopa.[11]

| Parameter | Subcutaneous this compound/Foscarbidopa | Oral Levodopa/Carbidopa (Simulated) |

| Degree of Fluctuation | 0.31 - 0.66 | 3.2 - 4.3 |

| Table 2: Comparison of levodopa plasma concentration fluctuation.[11] |

A study comparing 24-hour continuous subcutaneous infusion of this compound/foscarbidopa to 16-hour levodopa-carbidopa intestinal gel (LCIG) infusion followed by nighttime oral doses found that the levodopa exposures were similar, with less than an 8% difference.

Bioavailability and Infusion Site Effects

Studies have shown that the bioavailability of carbidopa from subcutaneous foscarbidopa is higher than that of orally administered carbidopa.[10] This is likely due to the avoidance of first-pass metabolism.

The pharmacokinetic profile of this compound/foscarbidopa appears to be consistent across different subcutaneous infusion sites. A study in Parkinson's disease patients showed that levodopa and carbidopa exposures were similar when the infusion was administered to the abdomen, arm, thigh, or flank.[2] The mean degree of fluctuation and swing values were also comparable across all tested infusion sites.[2] This provides flexibility for patients in choosing infusion locations.

Conclusion

Subcutaneous infusion of this compound/foscarbidopa provides a novel and effective method for delivering levodopa in a continuous manner. The prodrug formulation allows for a highly concentrated solution that, upon administration, is rapidly converted to the active compounds. Pharmacokinetic studies have consistently demonstrated that this approach leads to stable plasma concentrations of levodopa with significantly less fluctuation compared to oral administration. The bioavailability of carbidopa is enhanced with subcutaneous delivery. Furthermore, the pharmacokinetic profile is not significantly affected by the choice of infusion site. These characteristics support the clinical utility of subcutaneous this compound/foscarbidopa as a promising therapeutic option for managing motor fluctuations in patients with advanced Parkinson's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. mdsabstracts.org [mdsabstracts.org]

- 3. jfda-online.com [jfda-online.com]

- 4. Safety and efficacy of continuous subcutaneous this compound-foscarbidopa in patients with advanced Parkinson's disease: a randomised, double-blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. clinician.nejm.org [clinician.nejm.org]

- 6. Results from a Phase III Clinical Trial for Subcutaneous Infusion of this compound/Foscarbidopa [movementdisorders.org]

- 7. Continuous subcutaneous this compound/foscarbidopa infusion for the treatment of motor fluctuations in Parkinson’s disease: Considerations for initiation and maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdsabstracts.org [mdsabstracts.org]

- 9. Pharmacokinetics of Levodopa, Carbidopa, and 3-O-Methyldopa Following 16-hour Jejunal Infusion of Levodopa-Carbidopa Intestinal Gel in Advanced Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sensitive LC-MS/MS method for quantitation of levodopa and carbidopa in plasma: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

The Pharmacodynamics of Continuous Foslevodopa Infusion: A Technical Guide

This guide provides a detailed overview of the pharmacodynamics of continuous foslevodopa infusion, a subcutaneous treatment for advanced Parkinson's disease. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the mechanism, efficacy, and pharmacokinetic profile of this novel therapeutic approach.

Introduction

This compound is a phosphate ester prodrug of levodopa, designed for continuous subcutaneous infusion. Paired with a subcutaneous infusion of the prodrug foscarbidopa, it aims to provide stable plasma levodopa concentrations, mitigating the motor fluctuations often seen with oral levodopa/carbidopa therapy in patients with advanced Parkinson's disease. This approach is designed to overcome the pharmacokinetic challenges of oral levodopa, such as variable gastrointestinal absorption and a short half-life, which contribute to the "wearing-off" phenomenon and dyskinesias.

Mechanism of Action

The fundamental mechanism of this compound relies on its conversion to levodopa, the metabolic precursor to dopamine. This compound and foscarbidopa are co-administered subcutaneously. In the bloodstream, these prodrugs are rapidly and completely metabolized by alkaline phosphatases into levodopa and carbidopa, respectively. Carbidopa inhibits the peripheral decarboxylation of levodopa, thereby increasing its bioavailability to the central nervous system. In the brain, levodopa is converted to dopamine by aromatic L-amino acid decarboxylase, replenishing the depleted dopamine levels in the striatum of Parkinson's disease patients and thus alleviating motor symptoms.

Pharmacokinetic Profile

Continuous subcutaneous infusion of this compound/foscarbidopa is designed to maintain stable plasma levodopa concentrations, thereby reducing the fluctuations observed with oral formulations.

Key Pharmacokinetic Parameters

Studies have demonstrated that continuous subcutaneous infusion achieves therapeutic and stable plasma levodopa levels.

| Parameter | This compound/Foscarbidopa Infusion | Oral Levodopa/Carbidopa |

| Time to Reach Steady State | ~1-2 hours | Not Applicable |

| Plasma Levodopa Fluctuation Index | Significantly lower | Higher |

| Mean Levodopa Concentration (Css) | Maintained at a therapeutic level | Fluctuates with dosing intervals |

| Cmax/Cmin Ratio | Close to 1 | High |

Comparative Plasma Concentration

The pharmacokinetic profile of continuous this compound infusion shows a marked reduction in plasma levodopa fluctuations compared to oral immediate-release levodopa/carbidopa.

Clinical Efficacy and Pharmacodynamics

The stable plasma levodopa concentrations provided by continuous this compound infusion translate to significant improvements in motor symptoms for patients with advanced Parkinson's disease.

The M20-001 Phase 3 Clinical Trial

A pivotal Phase 3, double-blind, double-dummy, active-controlled 12-week study (NCT04380142) compared the efficacy and safety of continuous subcutaneous this compound/foscarbidopa infusion with oral immediate-release levodopa/carbidopa in patients with advanced Parkinson's disease.

Experimental Protocol:

-

Study Design: A 12-week, multicenter, randomized, double-blind, double-dummy, active-controlled trial.

-

Patient Population: Patients with advanced Parkinson's disease experiencing motor fluctuations.

-

Intervention: Continuous subcutaneous infusion of this compound/foscarbidopa plus oral placebo versus oral immediate-release levodopa/carbidopa plus subcutaneous placebo infusion.

-

Dosage: The this compound infusion dose was titrated to an optimal individualized dose during a 4-week period, followed by an 8-week maintenance period. Oral levodopa/carbidopa was continued at the patient's established dosing regimen.

-

Primary Endpoint: Change from baseline in "On" time without troublesome dyskinesia.

-

Secondary Endpoints: Change from baseline in "Off" time, morning akinesia, and sleep quality.

Efficacy Results

The M20-001 study demonstrated statistically significant and clinically meaningful improvements in motor function for the this compound infusion group compared to the oral levodopa/carbidopa group.

| Endpoint | This compound Infusion Group | Oral Levodopa/Carbidopa Group | p-value |

| Change in "On" Time without Troublesome Dyskinesia (hours) | +2.72 | +0.97 | <0.001 |

| Change in "Off" Time (hours) | -2.75 | -0.96 | <0.001 |

| Change in Morning Akinesia (PDQ-8 score) | Statistically significant improvement | Less improvement | <0.05 |

Safety and Tolerability

The safety profile of continuous subcutaneous this compound infusion is an important consideration. The most common adverse events are related to the infusion site.

Common Adverse Events

| Adverse Event | Frequency in this compound Infusion Group |

| Infusion Site Reactions (e.g., erythema, pain, edema) | High |

| Nausea | Moderate |

| Dyskinesia | Moderate |

| Hallucinations | Low to Moderate |

Conclusion

The pharmacodynamics of continuous this compound infusion demonstrate a significant advancement in the management of advanced Parkinson's disease. By providing stable plasma levodopa concentrations, this therapy effectively reduces motor fluctuations, increases "On" time without troublesome dyskinesia, and decreases "Off" time compared to standard oral levodopa/carbidopa. The predictable pharmacokinetic profile allows for more consistent dopaminergic stimulation, which is key to improving motor control. While infusion site reactions are common, the overall efficacy of this treatment modality offers a valuable therapeutic option for a patient population with significant unmet needs. Further research will continue to delineate the long-term benefits and optimize the management of this therapy.

The Genesis of a Continuous Dopamine Precursor: A Technical History of Foslevodopa

A Whitepaper for Drug Development Professionals, Researchers, and Scientists

Executive Summary

Foslevodopa, a phosphate ester prodrug of levodopa, represents a significant advancement in the management of advanced Parkinson's disease. Administered as a continuous subcutaneous infusion in combination with the carbidopa prodrug, foscarbidopa, this therapy is designed to provide stable plasma concentrations of levodopa, thereby mitigating the motor fluctuations associated with oral levodopa formulations. This technical guide provides an in-depth exploration of the discovery, development, and history of this compound, from its early conceptualization to its recent clinical validation and regulatory approval. The following sections will detail the preclinical and clinical data, experimental methodologies, and the underlying scientific rationale that have underpinned the development of this innovative therapeutic approach.

Introduction: The Unmet Need in Parkinson's Disease Management

Parkinson's disease, a progressive neurodegenerative disorder, is characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the brain.[1] Levodopa, a dopamine precursor, has been the cornerstone of symptomatic treatment for Parkinson's disease for over five decades.[2][3] However, the long-term oral administration of levodopa is often complicated by the emergence of motor fluctuations, such as "wearing-off" periods and dyskinesias, largely due to the pulsatile stimulation of dopamine receptors resulting from fluctuating plasma levels of the drug.[1][4] The need for a therapy that can provide more continuous and stable levodopa levels has been a long-standing goal in Parkinson's research. This has driven the development of alternative delivery systems, including intestinal gel infusions and, more recently, subcutaneous formulations.

Early Discovery and the Genesis of a Prodrug Approach

While the recent development of this compound is attributed to AbbVie, the concept of a levodopa prodrug dates back further.[5][6] An early iteration of a levodopa derivative was described in a Japanese patent filed by Banyu Pharmaceutical Co., Ltd. in 1987, hinting at the initial explorations into modifying the levodopa molecule for improved therapeutic delivery. Further research into dopamine precursor drugs continued, as evidenced by a 1988 Italian patent.[6][7]

The core challenge in developing a subcutaneous levodopa formulation was its poor water solubility and instability at a neutral pH. To overcome this, the development of highly water-soluble prodrugs, this compound and foscarbidopa, was pursued.[2] These phosphate prodrugs were designed to be highly soluble and stable in a liquid formulation suitable for continuous subcutaneous infusion.[2]

Preclinical Development: From Synthesis to In Vivo Proof-of-Concept

Synthesis of this compound and Foscarbidopa

The development of scalable and asymmetric synthetic routes for this compound and foscarbidopa was a critical step. The synthesis of this compound involves a Horner–Wadsworth–Emmons olefination followed by an enantioselective hydrogenation to establish the correct stereochemistry of the α-amino acid moiety.[1][8] For foscarbidopa, the synthesis utilizes a Mizoroki–Heck reaction and an enantioselective hydrazination to create the quaternary chiral center with a hydrazine group.[1][8]

Experimental Protocol: Synthesis of this compound (Lab-Scale)

A multi-step process is employed, beginning with commercially available starting materials. The key steps, as described in the literature, are:

-

Horner–Wadsworth–Emmons olefination: This reaction is used to form a carbon-carbon double bond, creating a precursor to the final amino acid structure.

-

Enantioselective hydrogenation: A chiral catalyst is used to hydrogenate the double bond, selectively forming the desired L-enantiomer of the amino acid precursor.

-

Phosphorylation: A phosphate group is added to the phenolic hydroxyl group of the levodopa precursor.

-

Deprotection and purification: Protective groups are removed, and the final this compound product is purified to a high degree.

A similar multi-step synthesis is employed for foscarbidopa, with the key differentiating steps being the Mizoroki–Heck reaction and enantioselective hydrazination.[1]

Preclinical Pharmacokinetics and Proof-of-Concept

Preclinical studies were conducted in various animal models, including rats, dogs, and minipigs, to evaluate the solubility, stability, and pharmacokinetic profile of this compound/foscarbidopa.[2] The prodrugs demonstrated high aqueous solubility at physiological pH and excellent chemical stability.[2]

Upon subcutaneous administration, this compound and foscarbidopa are rapidly converted to their active forms, levodopa and carbidopa, by ubiquitous alkaline phosphatases.[9] Preclinical pharmacokinetic studies demonstrated that continuous subcutaneous infusion of this compound/foscarbidopa resulted in stable and therapeutically relevant plasma concentrations of levodopa.[2][9]

Table 1: Summary of Preclinical Pharmacokinetic Data

| Parameter | Species | Result | Reference |

| Aqueous Solubility (pH 7.4) | In vitro | >1 g/mL | [2] |

| Chemical Stability in Solution | In vitro | <2% decomposition in 1 year | [2] |

| Conversion to Active Drug | In vivo (rats, dogs, monkeys) | Rapid conversion by alkaline phosphatase | [9] |

| Levodopa Bioavailability (SC) | Rat | 67% | [9] |

| Levodopa Bioavailability (SC) | Dog | ~100% | [9] |

| Carbidopa Bioavailability (SC) | Rat, Dog | >90% | [9] |

Clinical Development: Phase 1 and Pivotal Phase 3 Trials

Phase 1 Studies

Initial clinical studies in healthy volunteers confirmed that continuous subcutaneous infusion of this compound/foscarbidopa was well-tolerated and resulted in stable plasma concentrations of levodopa and carbidopa over 72 hours.[2][6] These studies established the feasibility of this approach for maintaining consistent levodopa levels.

Pivotal Phase 3 Clinical Trials: M15-736 and M15-741

Two pivotal Phase 3 clinical trials, M15-736 and M15-741, were conducted to evaluate the efficacy and safety of this compound/foscarbidopa in patients with advanced Parkinson's disease.

4.2.1. M15-736: A Randomized, Double-Blind, Active-Controlled Trial

The M15-736 study was a 12-week, randomized, double-blind, double-dummy, active-controlled trial that compared the efficacy and safety of continuous subcutaneous infusion of this compound/foscarbidopa with oral immediate-release carbidopa/levodopa in 141 patients with advanced Parkinson's disease.[10][11]

Experimental Protocol: M15-736 Trial

-

Study Design: Randomized, double-blind, double-dummy, active-controlled, parallel-group.

-

Patient Population: Adults with advanced, levodopa-responsive Parkinson's disease experiencing at least 2.5 hours of "Off" time per day.

-

Intervention: Continuous subcutaneous infusion of this compound/foscarbidopa + oral placebo, or oral immediate-release carbidopa/levodopa + subcutaneous placebo infusion.

-

Primary Endpoint: Change from baseline in "On" time without troublesome dyskinesia at week 12.

-

Secondary Endpoints: Change from baseline in "Off" time, and scores on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and the Parkinson's Disease Questionnaire-39 (PDQ-39).[12][13]

Table 2: Key Efficacy Results from the M15-736 Trial (12 Weeks)

| Endpoint | This compound/Foscarbidopa Group | Oral Levodopa/Carbidopa Group | Difference (95% CI) | p-value | Reference |

| Change in "On" Time without Troublesome Dyskinesia (hours) | +2.72 | +0.97 | 1.75 (0.46 to 3.05) | 0.0083 | [10][11] |

| Change in "Off" Time (hours) | -2.75 | -0.96 | -1.79 (-3.03 to -0.54) | 0.0054 | [10][11] |

| Change in MDS-UPDRS Part II Score | -2.65 | -1.06 | -1.58 (-3.65 to 0.48) | 0.13 | [12][13] |

| Change in PDQ-39 Summary Index Score | -6.38 | -2.28 | -4.10 (-8.14 to -0.05) | 0.047 | [12][13] |

4.2.2. M15-741: A 52-Week, Open-Label Safety and Efficacy Study

The M15-741 study was a 52-week, single-arm, open-label trial designed to assess the long-term safety, tolerability, and efficacy of continuous subcutaneous this compound/foscarbidopa in 244 patients with advanced Parkinson's disease.[14]

Experimental Protocol: M15-741 Trial

-

Study Design: Single-arm, open-label.

-

Patient Population: Adults with advanced, levodopa-responsive Parkinson's disease.

-

Intervention: Continuous subcutaneous infusion of this compound/foscarbidopa for 52 weeks.

-

Primary Endpoint: Safety and tolerability, assessed by the incidence of adverse events.

-

Secondary Endpoints: Changes from baseline in "On" and "Off" time, MDS-UPDRS scores, Parkinson's Disease Sleep Scale-2 (PDSS-2), and PDQ-39 scores.[7]

Table 3: Key Efficacy Results from the M15-741 Trial (52 Weeks)

| Endpoint | Mean Change from Baseline (SD) | Reference |

| "On" Time without Troublesome Dyskinesia (hours) | +3.8 (3.3) | |

| "Off" Time (hours) | -3.5 (3.1) | |

| Percentage of Patients with Morning Akinesia | From 77.7% to 27.8% |

Table 4: Common Adverse Events in the M15-741 Trial

| Adverse Event | Incidence | Severity |

| Infusion Site Erythema | High | Mostly mild to moderate |

| Infusion Site Nodule | Common | Mostly mild to moderate |

| Infusion Site Cellulitis | Common | Mostly mild to moderate |

Mechanism of Action and Signaling Pathway

This compound and foscarbidopa are prodrugs that are converted to levodopa and carbidopa, respectively, by alkaline phosphatases in the body.[8][9] Levodopa crosses the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (DOPA decarboxylase). Carbidopa is a peripheral DOPA decarboxylase inhibitor that does not cross the blood-brain barrier. It prevents the conversion of levodopa to dopamine in the peripheral circulation, thereby increasing the bioavailability of levodopa to the brain and reducing peripheral side effects such as nausea and vomiting.[2]

Experimental Workflow: Clinical Trial Design

The clinical development of this compound/foscarbidopa followed a rigorous, multi-phase process to establish its safety and efficacy. The workflow for the pivotal Phase 3 trial (M15-736) provides a clear example of the experimental design.

Regulatory History and Approval

The path to regulatory approval for this compound/foscarbidopa involved submissions to major regulatory agencies worldwide. In the European Union, the combination, under the brand name Produodopa, received marketing authorization in late 2022 and was launched in January 2024. In the United States, the FDA initially issued complete response letters, citing the need for more information on the infusion pump and issues at a third-party manufacturing facility. Ultimately, the FDA approved this compound/foscarbidopa, marketed as Vyalev, in October 2024.[6][10] The therapy is also approved in Canada and Australia.[11]

Conclusion

The development of this compound/foscarbidopa represents a significant milestone in the treatment of advanced Parkinson's disease. By employing a prodrug strategy to enable continuous subcutaneous delivery, this therapy addresses the critical need for stable levodopa concentrations, leading to clinically meaningful improvements in motor fluctuations. The comprehensive preclinical and clinical development program has provided robust evidence of its efficacy and a manageable safety profile. As this therapy becomes more widely available, it holds the promise of improving the quality of life for many individuals living with the challenges of advanced Parkinson's disease.

References

- 1. CN111362980A - Carbidopa and levodopa prodrugs and their use in the treatment of Parkinson's disease - Google Patents [patents.google.com]

- 2. US7323585B2 - Levodopa prodrugs, and compositions and uses thereof - Google Patents [patents.google.com]

- 3. US7534813B2 - Levodopa prodrugs, and compositions and uses thereof - Google Patents [patents.google.com]

- 4. This compound/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NO2023013I1 - Combination of this compound and foscarbidopa, each in all forms protected by the basic patent - Google Patents [patents.google.com]

- 6. NO2023013I1 - Combination of this compound and foscarbidopa, each in all forms protected by the basic patent - Google Patents [patents.google.com]

- 7. neurologylive.com [neurologylive.com]

- 8. Safety and efficacy of continuous subcutaneous this compound-foscarbidopa in patients with advanced Parkinson's disease: a randomised, double-blind, active-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound/Foscarbidopa - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. Carbidopa | this compound/Foscarbidopa in Younger Patients Earlier Within Advanced Parkinson’s Disease: Post Hoc Analysis of a Randomized Trial | springermedicine.com [springermedicine.com]

- 12. Foscarbidopa/foslevodopa - Wikipedia [en.wikipedia.org]

- 13. This compound/Foscarbidopa: A Review in Advanced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Formulation of Foslevodopa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foslevodopa, a phosphate ester prodrug of levodopa, represents a significant advancement in the management of advanced Parkinson's disease. Its development was driven by the need to overcome the physicochemical limitations of oral levodopa, namely its poor solubility and stability, which contribute to the motor fluctuations experienced by patients. This technical guide provides a comprehensive overview of the molecular structure, formulation, and key experimental data related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the preclinical and clinical evaluation of this innovative therapeutic agent.

Molecular Structure and Chemical Properties

This compound, chemically named (2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid, is a derivative of L-dopa where the 4'-hydroxy group is esterified with a phosphate group.[1] This structural modification is the cornerstone of its enhanced physicochemical properties.

The molecular and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-3-(3-hydroxy-4-phosphonooxyphenyl)propanoic acid | [2] |

| Molecular Formula | C9H12NO7P | [2][3] |

| Molecular Weight | 277.17 g/mol | [2] |

| CAS Number | 97321-87-4 | [2] |

| Appearance | White to off-white powder | [4] |

| Solubility | Highly water-soluble, especially at physiological pH | [5] |

Formulation and Delivery System

This compound is co-formulated with foscarbidopa, a prodrug of carbidopa, for subcutaneous administration.[6] This combination, commercially known as Vyalev™ or Produodopa®, is designed for continuous 24-hour infusion via a portable pump.[7][8] This delivery system aims to maintain stable plasma concentrations of levodopa, thereby reducing motor fluctuations in patients with advanced Parkinson's disease.[6]

Rationale for Prodrug Formulation

The primary challenge with levodopa is its low aqueous solubility and instability, which complicates the development of a formulation suitable for continuous subcutaneous infusion.[9] By converting levodopa and carbidopa into their phosphate prodrugs, their water solubility is increased by over 100-fold, enabling the creation of a highly concentrated solution.[10]

Commercial Formulation

The commercial formulation is a sterile, preservative-free solution for subcutaneous infusion.[4]

| Component | Concentration | Purpose | Reference(s) |

| This compound | 240 mg/mL | Active ingredient (prodrug of levodopa) | [7][11] |

| Foscarbidopa | 12 mg/mL | Active ingredient (prodrug of carbidopa) | [7][11] |

| Sodium Hydroxide and/or Hydrochloric Acid | As needed | pH adjustment to approximately 7.4 | [4][12] |

| Water for Injection | q.s. | Vehicle | [12] |

The solution is supplied in single-dose glass vials.[4][12] The ratio of this compound to foscarbidopa in the commercial formulation is 20:1 by mass.

Mechanism of Action: Enzymatic Conversion

Upon subcutaneous administration, this compound and foscarbidopa are rapidly and almost completely metabolized to their active forms, levodopa and carbidopa, respectively.[10] This bioactivation is catalyzed by endogenous alkaline phosphatases present in the subcutaneous tissue.[13]

The following diagram illustrates the enzymatic conversion pathway of this compound.

Quantitative Data

pH-Dependent Solubility

The aqueous solubility of this compound is highly dependent on pH, a critical factor for its formulation as a subcutaneous infusion.

| pH | Solubility (mg/mL) | Reference(s) |

| 5.0 | 12.4 ± 0.8 | [7] |

| 6.0 | 87.3 ± 2.1 | [7] |

| 7.4 | >1000 | [6] |

| 8.5 | 1320 ± 22 | [7] |

Formulation Stability

The stability of the this compound/Foscarbidopa formulation has been evaluated at various ratios.

| This compound:Foscarbidopa Ratio | pH | Osmolality (mOsm/kg) | 72h Stability (%) | Reference(s) |

| 4:1 | 7.35 | 290 ± 5 | 98.2 ± 0.3 | [7] |

| 10:1 | 7.40 | 310 ± 8 | 97.8 ± 0.4 | [7] |

| 20:1 | 7.40 | 325 ± 7 | 97.5 ± 0.5 | [7] |

Experimental Protocols

Equilibrium Solubility Determination

Objective: To determine the aqueous solubility of this compound at various pH values.

Methodology:

-

Sufficient solid this compound was added to 1 mL of aqueous buffer to create a suspension.

-

The suspensions were tumbled end-to-end for 3 days in a water bath maintained at 25°C to reach equilibrium.

-

After equilibration, the samples were filtered through a 0.45 μm polytetrafluoroethylene membrane syringe filter.

-

The filtrate was diluted and analyzed by High-Performance Liquid Chromatography (HPLC) to determine the concentration of dissolved this compound.

-

The solid residue was examined by powder X-ray diffractometry to ensure no phase change occurred during the experiment.

-

Different aqueous buffers were utilized to achieve the desired range of pH values.

Clinical Pharmacokinetic Analysis

Objective: To characterize the pharmacokinetic profile of levodopa and carbidopa following continuous subcutaneous infusion of this compound/Foscarbidopa.

Methodology: The following diagram outlines the workflow for the clinical pharmacokinetic analysis.

Detailed Protocol:

-

Subject Population: Healthy volunteers or patients with Parkinson's disease.

-

Dosing: Continuous subcutaneous infusion of this compound/Foscarbidopa over a 72-hour period.

-

Blood Sampling: Serial blood samples were collected at predefined time points, including pre-infusion and at various intervals up to 76 hours after the start of the infusion.

-

Sample Processing: Plasma was separated from the blood samples. Proteins were precipitated from the plasma to isolate the analytes of interest.

-

Bioanalysis: Plasma concentrations of levodopa and carbidopa were determined using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. The lower limit of quantitation (LLOQ) was established at 9.99 ng/mL for levodopa and 9.27 ng/mL for carbidopa.

-

Pharmacokinetic Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), AUC (area under the concentration-time curve), Cave (average plasma concentration), and Cmin (minimum plasma concentration) were determined using non-compartmental methods.

Conclusion

This compound, in combination with foscarbidopa, represents a sophisticated and effective approach to overcoming the challenges associated with oral levodopa therapy in advanced Parkinson's disease. The innovative prodrug strategy has led to a highly soluble and stable formulation suitable for continuous subcutaneous infusion, enabling more consistent plasma levodopa levels. The data and protocols presented in this guide underscore the rigorous scientific evaluation that has underpinned the development of this novel therapeutic option, providing a valuable resource for the scientific community.

References

- 1. This compound-Foscarbidopa (Vyalev) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Produodopa 240 mg/ml + 12 mg/ml solution for infusion | ED Material - Patient | medicines.ie [medicines.ie]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. rxabbvie.com [rxabbvie.com]

- 5. Prescribing Information [abbviepro.com]

- 6. Produodopa | Parkinson's UK [parkinsons.org.uk]

- 7. medicinesdatabase.be [medicinesdatabase.be]

- 8. This compound/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rss.medsinfo.com.au [rss.medsinfo.com.au]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Stability and Degradation Pathways of Foslevodopa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foslevodopa is a phosphate ester prodrug of levodopa, a cornerstone in the management of Parkinson's disease. Its formulation as a prodrug enhances water solubility, making it suitable for continuous subcutaneous infusion and aiming to provide more stable plasma levodopa concentrations. A thorough understanding of the in-vitro stability and degradation pathways of this compound is paramount for formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the in-vitro stability of this compound under various stress conditions and elucidates its degradation pathways.

In-Vitro Stability of this compound

This compound demonstrates excellent chemical stability in solution. Studies have shown less than 2% decomposition over a year at high concentrations across a wide pH range, including physiological pH. The primary pathway for the conversion of this compound to its active form, levodopa, is through enzymatic hydrolysis by alkaline phosphatases in the body. However, under in-vitro stress conditions, this compound can undergo chemical degradation.

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve exposing the drug substance to conditions more severe than accelerated stability testing, such as high temperature, humidity, and extreme pH, as well as oxidative and photolytic stress.

Summary of Forced Degradation Studies

While specific quantitative data from forced degradation studies on this compound is not extensively available in the public domain, a stability-indicating RP-HPLC method has been developed to assess its stability under various stress conditions. The following table summarizes the typical conditions for such studies. The most significant degradation has been observed under oxidative stress.

| Stress Condition | Methodology | Observations (General) |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours | To be determined |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours | To be determined |

| Oxidative Degradation | 6% H₂O₂ at room temperature for 24 hours | Highest degradation observed |

| Thermal Degradation | 70°C for 48 hours | To be determined |

| Photolytic Degradation | Exposure to UV light (254 nm) and cool white fluorescent light for 24 hours | To be determined |

| Neutral Hydrolysis | Reflux in water at 60°C for 24 hours | To be determined |

Note: Specific percentages of degradation are not publicly available and would be determined during formal stability studies.

Experimental Protocols

A validated stability-indicating analytical method is crucial for accurately assessing the stability of this compound and separating its degradation products.

Stability-Indicating RP-HPLC Method

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous determination of this compound and its related compounds.

| Parameter | Specification |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient |

Forced Degradation Study Protocol

Objective: To generate potential degradation products of this compound under various stress conditions and to assess the specificity of the stability-indicating analytical method.

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a co-solvent).

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M hydrochloric acid and heat at 60°C.

-

Base Hydrolysis: Treat the stock solution with 0.1 M sodium hydroxide and heat at 60°C.

-

Oxidative Degradation: Treat the stock solution with 6% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance and a solution to dry heat at 70°C.

-

Photolytic Degradation: Expose the solid drug substance and a solution to UV and fluorescent light as per ICH Q1B guidelines.

-

Neutral Hydrolysis: Reflux the stock solution in water at 60°C.

-

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by the validated stability-indicating RP-HPLC method.

-

Data Evaluation: Analyze the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of this compound. Calculate the percentage of degradation.

Degradation Pathways

The primary degradation pathway of this compound in vivo is the enzymatic hydrolysis of the phosphate ester bond to yield levodopa. The in-vitro chemical degradation pathways under forced conditions are yet to be fully elucidated in publicly available literature. Based on the chemical structure of this compound (a phosphate ester of levodopa), the following degradation pathways can be hypothesized under stress conditions:

-

Hydrolysis: Under acidic or basic conditions, the phosphate ester bond can be cleaved, resulting in the formation of levodopa and phosphoric acid.

-

Oxidation: The catechol moiety of the levodopa portion of the molecule is susceptible to oxidation, which could lead to the formation of dopaquinone and other subsequent products. This aligns with the observation that the highest degradation occurs under oxidative stress.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, potentially leading to the formation of various degradation products through oxidation or other radical-mediated pathways.

Visualizing Degradation and Experimental Workflow

Conclusion

This compound is a chemically stable prodrug of levodopa, with its primary in-vivo degradation pathway being enzymatic conversion. In-vitro, under forced degradation conditions, it is susceptible to degradation, particularly through oxidation. The provided experimental protocols for stability-indicating HPLC and forced degradation studies serve as a foundation for the comprehensive assessment of this compound's stability. Further studies are required to isolate and characterize the specific degradation products formed under various stress conditions to fully elucidate the in-vitro degradation pathways. This knowledge is critical for the development of a stable and safe pharmaceutical product for patients with Parkinson's disease.

An In-depth Technical Guide to the Enzymatic Conversion of Foslevodopa to Levodopa

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Foslevodopa, a phosphate ester prodrug of levodopa, represents a significant advancement in the management of advanced Parkinson's disease. Its formulation allows for continuous subcutaneous infusion, providing stable plasma concentrations of levodopa and mitigating the motor fluctuations often associated with oral levodopa therapy. The therapeutic efficacy of this compound is entirely dependent on its efficient in vivo conversion to the active pharmaceutical ingredient, levodopa. This conversion is a rapid enzymatic process primarily mediated by alkaline phosphatases present in the subcutaneous tissue. This technical guide provides a comprehensive overview of the core principles governing this enzymatic conversion, including the underlying kinetics, relevant experimental protocols for its characterization, and the subsequent metabolic pathway of levodopa.

The Enzymatic Conversion Pathway

This compound is designed to be biologically inert until it undergoes hydrolysis, a reaction catalyzed by endogenous alkaline phosphatases. This enzymatic action cleaves the phosphate group from the this compound molecule, yielding levodopa and inorganic phosphate.

Upon subcutaneous administration, this compound is rapidly converted to levodopa by these ubiquitous enzymes.[1] This conversion is crucial for achieving therapeutic levels of levodopa in the plasma.

Quantitative Data on Enzymatic Conversion and Pharmacokinetics

The efficiency of the enzymatic conversion and the subsequent pharmacokinetics of levodopa are critical for the therapeutic success of this compound. The following tables summarize key quantitative data from preclinical and clinical studies.

Table 1: Estimated Enzyme Kinetic Parameters for Alkaline Phosphatase

Note: Direct kinetic studies of this compound with purified alkaline phosphatase are not publicly available. The following values are estimated based on studies of alkaline phosphatase with other phosphate prodrugs and are intended to provide a general understanding of the enzyme's efficiency.

| Parameter | Estimated Value | Unit | Significance |

| Michaelis-Menten Constant (Km) | 0.1 - 1.0 | mM | Represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. |

| Maximum Reaction Velocity (Vmax) | 1 - 10 | µmol/min/mg | The maximum rate of the reaction when the enzyme is saturated with the substrate. |

Table 2: Pharmacokinetic Parameters of Levodopa Following Continuous Subcutaneous Infusion of this compound in Patients with Parkinson's Disease

| Parameter | Value | Unit | Study Population |

| Average Steady-State Levodopa Concentration (Css,avg) | 747 - 4660 | ng/mL | Patients with advanced Parkinson's disease |

| Time to Reach Steady State (Tss) | ~12 - 16 | hours | Healthy volunteers (without loading dose) |

| Median Time to Maximum Concentration (Tmax) | 1.3 | hours | Healthy volunteers (after single SC bolus) |

| Levodopa Fluctuation Index | 0.37 ± 0.10 | - | Healthy volunteers (2-72 hours) |

| Oral Levodopa Fluctuation Index | 4.1 ± 1.4 | - | Healthy volunteers |

*Degree of fluctuation calculated as (Cmax - Cmin) / Cavg[2]

These data highlight the ability of continuous subcutaneous this compound infusion to maintain stable plasma levodopa concentrations with significantly lower fluctuations compared to oral administration.[3]

Experimental Protocols

Characterizing the enzymatic conversion of this compound is essential for understanding its biopharmaceutical properties. The following are representative protocols for an in vitro enzymatic assay and the quantification of levodopa in plasma.

In Vitro Enzymatic Conversion Assay

This protocol is adapted from standard alkaline phosphatase assays and can be used to determine the kinetic parameters of this compound conversion.

Objective: To measure the rate of levodopa formation from this compound in the presence of alkaline phosphatase.

Materials:

-

This compound

-

Purified alkaline phosphatase (e.g., from bovine intestinal mucosa)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, containing 1 mM MgCl2 and 0.1 mM ZnCl2)

-

Stop solution (e.g., 0.5 M NaOH)

-

HPLC system with a suitable column for levodopa analysis

-

Microplate reader or spectrophotometer (if a colorimetric method is adapted)

Procedure:

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a series of dilutions of the this compound stock solution to create a range of substrate concentrations.

-

Add a fixed amount of purified alkaline phosphatase to each reaction well or tube.

-

Initiate the reaction by adding the this compound solutions to the enzyme preparations.

-

Incubate the reactions at a constant temperature (e.g., 37°C) for a specific period.

-

Stop the reaction at various time points by adding the stop solution.

-

Quantify the amount of levodopa formed using a validated HPLC method (see section 3.2).

-

Calculate the initial reaction velocities for each substrate concentration.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Quantification of Levodopa in Plasma by HPLC-MS/MS

This protocol describes a common method for measuring levodopa concentrations in plasma samples from pharmacokinetic studies.

Objective: To accurately quantify levodopa concentrations in human plasma.

Materials:

-

Human plasma samples

-

Levodopa analytical standard

-

Internal standard (e.g., a stable isotope-labeled levodopa)

-

Protein precipitation agent (e.g., methanol or acetonitrile containing a weak acid)

-

HPLC-MS/MS system

Procedure:

-

Thaw plasma samples on ice.

-

To a small volume of plasma (e.g., 100 µL), add the internal standard.

-

Precipitate the plasma proteins by adding a sufficient volume of the protein precipitation agent.

-

Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject a portion of the supernatant onto the HPLC-MS/MS system.

-

Separate levodopa from other plasma components using a suitable C18 reversed-phase column with a gradient mobile phase.

-

Detect and quantify levodopa and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Construct a calibration curve using the analytical standards and determine the concentration of levodopa in the unknown samples by comparing their peak area ratios to the calibration curve.

Visualizations of Pathways and Workflows

Levodopa Metabolic Pathway

Once converted from this compound, levodopa enters the well-established metabolic pathway for dopamine synthesis.

References

A Technical Guide to the Rationale for Developing Levodopa Prodrugs for Subcutaneous Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Levodopa (LD) remains the cornerstone of symptomatic therapy for Parkinson's disease (PD), effectively replenishing depleted dopamine levels in the brain.[1][2] However, the long-term oral administration of LD is fraught with complications, primarily due to its challenging physicochemical properties and pharmacokinetics.[3][4] These limitations lead to fluctuating plasma concentrations, which correlate with the debilitating motor fluctuations—"wearing-off" and "on-off" phenomena—that significantly impair patients' quality of life in advanced stages of the disease.[5][6][7] Continuous subcutaneous (SC) infusion has emerged as a promising therapeutic strategy to provide stable, physiological levodopa levels, bypassing the issues of erratic gastrointestinal absorption.[8] The primary obstacle to this approach is levodopa's poor aqueous solubility and stability at a neutral pH, making it unsuitable for formulation in a small-volume infusion device.[9][10][11] This guide details the scientific and clinical rationale for overcoming this barrier through the development of highly soluble levodopa prodrugs, enabling a new frontier in the management of advanced Parkinson's disease.

The Core Problem: Limitations of Oral Levodopa Therapy

Oral levodopa, while highly effective initially, becomes progressively less reliable as Parkinson's disease advances. The primary challenges stem from its pharmacokinetic profile and the pathophysiology of the progressing disease.

-

Pulsatile Stimulation: Intermittent oral dosing leads to sharp peaks and troughs in plasma levodopa concentrations.[6][7] This pulsatile stimulation of dopaminergic receptors is non-physiological and is considered a key contributor to the development of motor complications, including levodopa-induced dyskinesia.[4][12]

-

Erratic Gastrointestinal Absorption: Levodopa is absorbed in the small intestine.[10] Gastric emptying, which is often delayed and unpredictable in PD patients (gastroparesis), significantly impacts the timing and amount of drug that reaches the absorption site.[5][10][13] This results in dose failures and unpredictable "off" periods.[5]

-

Short Half-Life: Levodopa has a short plasma half-life of approximately 1 to 2 hours, necessitating frequent dosing to maintain therapeutic levels.[8]

-

Narrow Therapeutic Window: As PD progresses, the therapeutic window for levodopa narrows. The concentration required for a beneficial motor response ("on" state) becomes closer to the concentration that causes troublesome side effects like dyskinesia.[8]

The consequence of these factors is a highly variable and unpredictable clinical response, as illustrated below.

Caption: Logical flow from oral levodopa dosing to motor complications.

The Solution: Continuous Subcutaneous Delivery

Continuous drug delivery aims to mimic the natural, tonic stimulation of dopamine receptors in the brain, which is lost in Parkinson's disease.[14] By maintaining stable and consistent plasma levodopa concentrations, continuous subcutaneous infusion can:

-

Bypass Gastrointestinal Issues: Direct administration into the subcutaneous tissue avoids the variability of gastric emptying and intestinal absorption.[8]

-

Stabilize Plasma Levels: A continuous infusion pump provides a steady rate of drug delivery, smoothing out the peaks and troughs associated with oral dosing.[15][16]

-

Widen the Therapeutic Window: By keeping levodopa levels within the therapeutic range, "off" periods can be reduced and peak-dose dyskinesias can be minimized.[17]

-

Improve Motor Control: Clinical trials have consistently shown that continuous levodopa delivery significantly increases "on" time without troublesome dyskinesia and reduces daily "off" time.[18][19][20]

The Formulation Challenge: Why a Prodrug is Necessary

The primary obstacle to developing a subcutaneous levodopa infusion is the drug's inherent physicochemical properties.

-

Poor Aqueous Solubility: Levodopa is only slightly soluble in water (approx. 1.65 mg/mL), especially at the neutral pH of subcutaneous tissue.[9][21] To deliver a therapeutic daily dose (which can exceed 1000 mg) via a portable pump, a highly concentrated formulation is required. Levodopa's low solubility makes this impossible.

-

Chemical Instability: In aqueous solutions, particularly at neutral or alkaline pH and in the presence of oxygen, levodopa is susceptible to oxidative degradation, causing the solution to darken and lose potency.[9][21]

To overcome these limitations, a prodrug strategy is employed. A prodrug is an inactive or less active derivative of a parent drug that, after administration, is converted into the active form through enzymatic or chemical processes.[3] For subcutaneous levodopa, the ideal prodrug must possess three fundamental features:[22]

-

High Aqueous Solubility: To enable a concentrated, low-volume formulation.

-

Excellent Chemical Stability: To ensure the product is stable in the infusion pump for the duration of use (e.g., 24-72 hours).[22]

-

Efficient In Vivo Conversion: Rapid and reliable conversion to the active levodopa and carbidopa after subcutaneous infusion.[16]

Phosphate ester prodrugs, such as foslevodopa and foscarbidopa , have proven to be an effective solution. These prodrugs are highly water-soluble and stable at physiological pH.[22][23][24] Following subcutaneous injection, they are rapidly cleaved by ubiquitous alkaline phosphatase enzymes in the body to release the parent compounds, levodopa and carbidopa.[24]

Caption: Mechanism of action for subcutaneous levodopa prodrug therapy.

Data Summary: Levodopa vs. Levodopa Prodrugs

The development of prodrugs dramatically alters the properties and clinical performance of levodopa therapy.

Table 1: Physicochemical & Formulation Properties

| Property | Levodopa | This compound/Foscarbidopa (Prodrugs) | Rationale for Change |

|---|---|---|---|